N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide
Overview
Description
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use as a corrosion inhibitor due to its sulfur-containing structure.
Mechanism of Action
The mechanism of action of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 2-[3-(5-mercapto-1,3,4-thiadiazol-2-yl)-ureido]-N-methyl-3-phenyl-propionamide
- (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
Uniqueness
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide stands out due to its naphthamide moiety, which imparts unique electronic and steric properties. This makes it more effective in certain applications, such as anticancer activity, compared to its analogs .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUVTHOBXMFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329631 | |
Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51090036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391864-11-2 | |
Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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